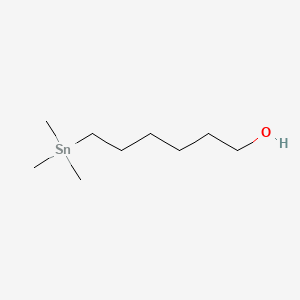
6-(Trimethylstannyl)-1-hexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trimethylstannyl)-1-hexanol is an organotin compound characterized by the presence of a trimethylstannyl group attached to a hexanol backbone. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science. The unique properties of this compound make it a valuable reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trimethylstannyl)-1-hexanol typically involves the reaction of 1-hexanol with trimethyltin chloride (Me₃SnCl) in the presence of a base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
1-Hexanol+Me3SnClBasethis compound+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to optimize the production process.
化学反応の分析
Types of Reactions: 6-(Trimethylstannyl)-1-hexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halides (e.g., bromine or iodine) in the presence of a base.
Major Products:
Oxidation: Hexanal or hexanoic acid.
Reduction: Hexane.
Substitution: Various substituted hexanol derivatives depending on the nucleophile used.
科学的研究の応用
6-(Trimethylstannyl)-1-hexanol has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and as a precursor for radiolabeled compounds used in imaging techniques.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-(Trimethylstannyl)-1-hexanol involves the interaction of the trimethylstannyl group with various molecular targets. The trimethylstannyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
類似化合物との比較
6-(Trimethylsilyl)-1-hexanol: Similar structure but with a silicon atom instead of tin.
6-(Trimethylgermyl)-1-hexanol: Contains a germanium atom in place of tin.
6-(Trimethylplumbyl)-1-hexanol: Contains a lead atom instead of tin.
Uniqueness: 6-(Trimethylstannyl)-1-hexanol is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and properties compared to its silicon, germanium, and lead analogs. The tin atom’s larger size and different electronic properties influence the compound’s behavior in chemical reactions, making it a valuable reagent in specific synthetic applications.
特性
CAS番号 |
53044-14-7 |
|---|---|
分子式 |
C9H22OSn |
分子量 |
264.98 g/mol |
IUPAC名 |
6-trimethylstannylhexan-1-ol |
InChI |
InChI=1S/C6H13O.3CH3.Sn/c1-2-3-4-5-6-7;;;;/h7H,1-6H2;3*1H3; |
InChIキー |
PAXDJGIDNAMUSS-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)CCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















